N~4~-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features an indole moiety, a pyrazolopyridine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized via a multi-step process involving the cyclization of appropriate precursors such as hydrazines and β-ketoesters.
Coupling of the Indole and Pyrazolopyridine Units: The final step involves the coupling of the indole moiety with the pyrazolopyridine core through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its effects on different physiological pathways and its potential as a drug candidate.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with serotonin receptors, while the pyrazolopyridine core may interact with various enzymes or receptors involved in cellular signaling pathways. These interactions can modulate physiological processes such as neurotransmission, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety and a propanamide group, similar to the target compound.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Another compound with an indole moiety and a propanamide group, but with a different substituent on the propanamide.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of an indole moiety and a pyrazolopyridine core. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C22H25N5O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H25N5O/c1-13(2)19-11-17(20-14(3)26-27(4)21(20)25-19)22(28)23-10-9-15-12-24-18-8-6-5-7-16(15)18/h5-8,11-13,24H,9-10H2,1-4H3,(H,23,28) |
InChI Key |
LSBBEVMHPWAXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
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